1-(4-Chlorophenyl)-1-phenylethanol chemical properties
1-(4-Chlorophenyl)-1-phenylethanol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-1-phenylethanol
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Chlorophenyl)-1-phenylethanol, a tertiary alcohol with applications in chemical synthesis and potential relevance in drug development as an impurity or intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of relevant metabolic pathways, supplemented with diagrams for clarity.
Chemical and Physical Properties
1-(4-Chlorophenyl)-1-phenylethanol, with the CAS number 59767-24-7, is a chlorinated aromatic alcohol.[1][2][3] Its core structure consists of a central ethanol backbone with a phenyl group, a 4-chlorophenyl group, and a hydroxyl group attached to the same carbon atom.
Quantitative Physicochemical Data
The key physicochemical properties of 1-(4-Chlorophenyl)-1-phenylethanol are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃ClO | [1][2][3][4][5] |
| Molecular Weight | 232.71 g/mol | [2][3][4][5] |
| Boiling Point | 358.237 °C at 760 mmHg | [2][4][5] |
| Density | 1.189 g/cm³ | [2][4][5] |
| Flash Point | 170.456 °C | [2][4][5] |
| pKa (Predicted) | 13.41 ± 0.29 | [2][4] |
| LogP (Predicted) | 3.59580 | [4] |
| Polar Surface Area (PSA) | 20.23 Ų | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2] |
| Appearance | Colorless to Light Yellow Oil | [2] |
Experimental Protocols
Synthesis of 1-(4-Chlorophenyl)-1-phenylethanol via Grignard Reaction
A common and effective method for the synthesis of tertiary alcohols such as 1-(4-Chlorophenyl)-1-phenylethanol is the Grignard reaction.[6][7] This involves the reaction of a Grignard reagent with a suitable ketone. In this case, phenylmagnesium bromide can be reacted with 4-chloroacetophenone.
Reaction Scheme:
4-Chloroacetophenone + Phenylmagnesium Bromide → 1-(4-Chlorophenyl)-1-phenylethanol
Detailed Protocol:
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Preparation of Grignard Reagent (Phenylmagnesium Bromide):
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Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[6]
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A solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared.[6][7]
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A small portion of the bromobenzene solution is added to the magnesium turnings to initiate the reaction, which may be indicated by cloudiness and a gentle boiling of the ether.[6]
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Once the reaction starts, the remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.[6]
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After the addition is complete, the mixture is refluxed until the magnesium is consumed.
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-
Reaction with Ketone:
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The flask containing the freshly prepared phenylmagnesium bromide is cooled in an ice bath.
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A solution of 4-chloroacetophenone in anhydrous diethyl ether or THF is added dropwise from the dropping funnel with constant stirring.[7]
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The reaction mixture is then stirred at room temperature for a specified period to ensure the reaction goes to completion.
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-
Quenching and Work-up:
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The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., H₂SO₄) while cooling the flask in an ice bath.[6][7]
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic extracts are washed with a saturated sodium chloride solution (brine) and dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).[6][7]
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-
Purification:
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The solvent is removed from the dried organic phase by rotary evaporation.
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The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure 1-(4-Chlorophenyl)-1-phenylethanol.
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Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-(4-Chlorophenyl)-1-phenylethanol using the Grignard reaction.
Relevant Metabolic Pathway: The Ehrlich Pathway
While specific metabolic pathways for 1-(4-Chlorophenyl)-1-phenylethanol are not extensively documented, understanding the metabolism of structurally similar compounds can provide valuable insights. The Ehrlich pathway, which describes the biosynthesis of 2-phenylethanol in organisms like Saccharomyces cerevisiae, is a relevant example.[8] This pathway is significant in the context of biotransformation and the production of natural flavor and fragrance compounds.
The pathway involves the conversion of L-phenylalanine to 2-phenylethanol through a series of enzymatic steps.[8]
Safety and Handling
Based on GHS classifications, 1-(4-Chlorophenyl)-1-phenylethanol is considered harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has detailed the core chemical properties of 1-(4-Chlorophenyl)-1-phenylethanol, providing essential data for researchers and drug development professionals. The summarized quantitative data, a detailed synthesis protocol, and an illustration of a relevant metabolic pathway offer a comprehensive resource for understanding and working with this compound. Proper safety measures should always be followed when handling this chemical.
References
- 1. 1-(4-Chlorophenyl)-1-phenylethanol | C14H13ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL | 59767-24-7 [chemicalbook.com]
- 3. 1-(4-Chlorophenyl)-1-phenylethanol British Pharmacopoeia (BP) Reference Standard 59767-24-7 [sigmaaldrich.com]
- 4. Manufacturer supply high quality 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 with ISO standards [antimexchem.com]
- 5. 1-(4-Chlorophenyl)-1-phenylethanol, CAS No. 59767-24-7 - iChemical [ichemical.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

